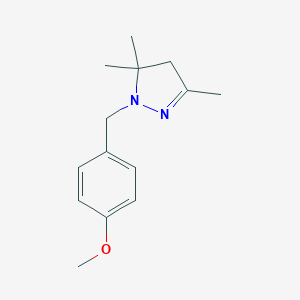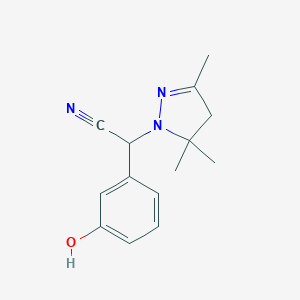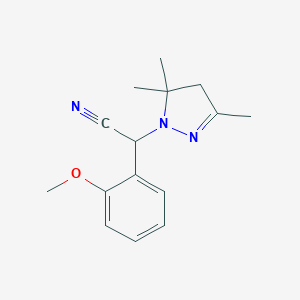
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition and aquaculture. It is a sulfur-containing organic compound that is used as a feed additive in animal diets to enhance their growth performance and improve their overall health. DMPT is also used in aquaculture to increase the feed intake and growth rate of fish and shrimp.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to work by increasing the production of appetite-stimulating hormones in animals. DMPT has also been shown to increase the activity of digestive enzymes, which can improve the efficiency of nutrient absorption in animals. In aquaculture, DMPT is believed to increase the palatability of feed, which can lead to increased feed intake and growth rate in fish and shrimp.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. It can increase the activity of digestive enzymes, improve the efficiency of nutrient absorption, and enhance the immune system. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. DMPT is also stable and can be stored for long periods of time without degradation. However, DMPT has some limitations for lab experiments. It is a sulfur-containing compound, which can interfere with some biochemical assays. DMPT is also a potent appetite stimulant, which can make it difficult to control the feed intake of animals in experiments.
Orientations Futures
There are several future directions for research on DMPT. One area of interest is the potential use of DMPT in human nutrition. DMPT has been shown to have several health benefits in animals, and it is possible that it could have similar effects in humans. Another area of interest is the development of new synthesis methods for DMPT that are more efficient and environmentally friendly. Finally, there is a need for more research on the mechanism of action of DMPT and its effects on different species of animals. This could lead to the development of new applications for DMPT in animal nutrition and aquaculture.
Méthodes De Synthèse
DMPT can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and hydrazine hydrate. The reaction takes place in the presence of a catalyst and proceeds through a series of steps to yield DMPT as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential use in animal nutrition and aquaculture. Several research studies have shown that DMPT can improve the growth performance of animals and increase their feed intake. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
Propriétés
Nom du produit |
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
(2,6-dimethylanilino)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) |
Clé InChI |
WALYZNIJAFNYPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NNC(=S)N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)






